Cas no 19075-59-3 (7-bromo-1-benzothiophene-2-carboxylic acid)

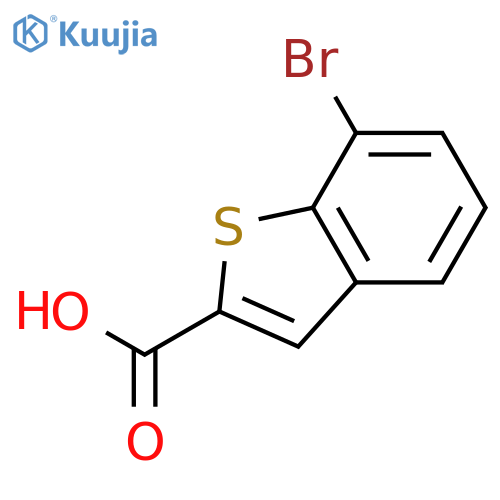

19075-59-3 structure

商品名:7-bromo-1-benzothiophene-2-carboxylic acid

CAS番号:19075-59-3

MF:C9H5BrO2S

メガワット:257.103800535202

MDL:MFCD12032270

CID:1040019

PubChem ID:17979583

7-bromo-1-benzothiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 7-Bromobenzo[b]thiophene-2-carboxylic acid

- 7-bromo-1-benzothiophene-2-carboxylic acid

- Benzo[b]thiophene-2-carboxylic acid, 7-bromo-

- 7-bromobenzothiophene-2-carboxylic acid

- 7-broMo-Benzo[b]thiophene-2-carboxylic acid

- 7-Bromo-2-carboxybenzo[b]thiophene, 7-Bromo-1-benzothiophene-2-carboxylic acid

- 7-Bromobenzo[b]thiophene-2-carboxylic acid 95+%

- 7-Bromo-2-carboxybenzo[b]thiophene

- YYKIKWNYRWUIKB-UHFFFAOYSA-N

- 9917AA

- PB28381

- CM10717

- AS06408

- RP14572

- FCH1327827

- OR40543

- AX8237586

- D

- P11354

- SY102649

- 7-Bromobenzo[b]thiophene-2-carboxylicacid

- DTXSID20591889

- J-519154

- CS-B0212

- DB-065727

- SCHEMBL1091530

- A880400

- AKOS015835865

- 19075-59-3

- EN300-78173

- MFCD12032270

- BF-0740

-

- MDL: MFCD12032270

- インチ: 1S/C9H5BrO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H,(H,11,12)

- InChIKey: YYKIKWNYRWUIKB-UHFFFAOYSA-N

- ほほえんだ: BrC1=C([H])C([H])=C([H])C2C([H])=C(C(=O)O[H])SC=21

計算された属性

- せいみつぶんしりょう: 255.91900

- どういたいしつりょう: 255.91936g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 65.5

じっけんとくせい

- 密度みつど: 1.813±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 288 ºC

- ふってん: 429.7°C at 760 mmHg

- フラッシュポイント: 213.7°C

- 屈折率: 1.738

- ようかいど: 極微溶性(0.15 g/l)(25ºC)、

- PSA: 65.54000

- LogP: 3.36200

7-bromo-1-benzothiophene-2-carboxylic acid セキュリティ情報

- 危険レベル:IRRITANT

7-bromo-1-benzothiophene-2-carboxylic acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-bromo-1-benzothiophene-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059332-5g |

7-Bromobenzo[b]thiophene-2-carboxylic acid |

19075-59-3 | 98% | 5g |

¥2290 | 2023-04-15 | |

| Key Organics Ltd | BF-0740-25G |

7-bromo-1-benzothiophene-2-carboxylic acid |

19075-59-3 | >95% | 25g |

£201.00 | 2025-02-09 | |

| ChemScence | CS-B0212-5g |

7-Bromobenzo[b]thiophene-2-carboxylic acid |

19075-59-3 | 5g |

$248.0 | 2021-09-02 | ||

| Chemenu | CM156684-5g |

7-Bromobenzo[b]thiophene-2-carboxylic acid |

19075-59-3 | 95%+ | 5g |

$544 | 2021-06-16 | |

| eNovation Chemicals LLC | Y1218302-10G |

7-bromo-1-benzothiophene-2-carboxylic acid |

19075-59-3 | 97% | 10g |

$135 | 2024-05-23 | |

| Alichem | A169003578-5g |

7-Bromobenzo[b]thiophene-2-carboxylic acid |

19075-59-3 | 95% | 5g |

$315.00 | 2023-09-02 | |

| Alichem | A169003578-25g |

7-Bromobenzo[b]thiophene-2-carboxylic acid |

19075-59-3 | 95% | 25g |

$1020.00 | 2023-09-02 | |

| Key Organics Ltd | BF-0740-0.5G |

7-bromo-1-benzothiophene-2-carboxylic acid |

19075-59-3 | >95% | 0.5g |

£83.00 | 2023-09-08 | |

| TRC | B680663-250mg |

7-Bromobenzothiophene-2-carboxylic acid |

19075-59-3 | 250mg |

$ 92.00 | 2023-04-18 | ||

| Chemenu | CM156684-100mg |

7-Bromobenzo[b]thiophene-2-carboxylic acid |

19075-59-3 | 95%+ | 100mg |

$91 | 2022-03-01 |

7-bromo-1-benzothiophene-2-carboxylic acid 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

19075-59-3 (7-bromo-1-benzothiophene-2-carboxylic acid) 関連製品

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19075-59-3)7-bromo-1-benzothiophene-2-carboxylic acid

清らかである:99%/99%

はかる:25g/100g

価格 ($):230.0/799.0